![molecular formula C23H20ClNO2 B2730033 (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide CAS No. 477888-28-1](/img/structure/B2730033.png)

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide, also known as E-3-4-benzyloxy-phenyl-N-4-chlorobenzyl-2-propenamide, is a synthetic compound recently developed for use in scientific research. It is an amide derivative of benzyloxy phenyl and 4-chlorobenzyl propenamide and is a versatile compound with a range of applications in organic and synthetic chemistry. This compound has been used in a variety of research studies, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

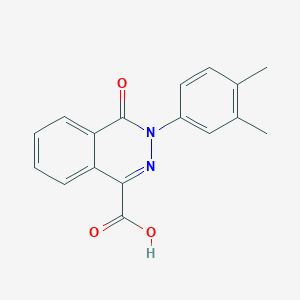

π-Electron Delocalization and Tautomeric Equilibria

Compounds related to "(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide" may exhibit interesting electronic properties due to π-electron delocalization. Studies on benzoannulated phenacylpyridines have shown that π-electron delocalization can significantly affect tautomeric equilibria, highlighting the importance of electronic effects in determining the stability of different tautomeric forms. This research provides valuable insights into the synthesis and characterization of compounds with delocalized π-electron systems, which can be applied in the development of novel materials and pharmaceuticals (Gawinecki et al., 2006).

Synthesis of Ring-Oxygenated Derivatives

The synthesis of ring-oxygenated derivatives of phenacyl bromides, including those with benzyloxy groups, has been explored for their potential applications in medicinal chemistry. These derivatives have been prepared with varying yields, demonstrating the versatility of bromination reactions in introducing functional groups to aromatic systems. Such synthetic strategies are foundational in the design and development of new pharmaceutical agents (Fujii et al., 1978).

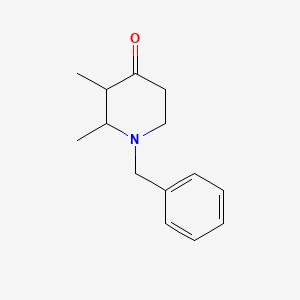

Renewable Building Blocks for Material Science

Investigations into renewable building blocks for enhancing the reactivity of molecules towards ring formation have relevance to the chemical framework of "(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide". Research on phloretic acid, a phenolic compound, as an alternative to phenol for benzoxazine ring formation underscores the growing interest in sustainable and green chemistry approaches for synthesizing polymers and materials with specific properties. This line of research is crucial for developing environmentally friendly materials with potential applications in various industries (Trejo-Machin et al., 2017).

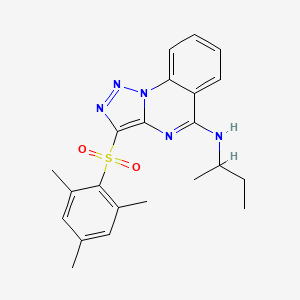

Antimycotic Potential of Triazole Derivatives

The antimycotic potential of triazole derivatives, including those with chlorobenzyloxy-phenyl groups, has been explored, showcasing the importance of such compounds in developing new antifungal agents. These studies highlight the role of synthetic chemistry in addressing challenges in public health by providing new therapeutic options for fungal infections (Rastogi et al., 2013).

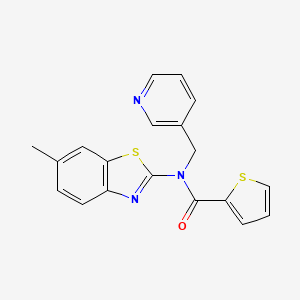

Green Synthesis Approaches

Research on green chemistry approaches, such as liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC), for synthesizing active pharmaceutical intermediates (APIs) like 4-benzyloxy propiophenone, highlights the significance of sustainable methods in chemical synthesis. These methods aim to minimize waste and environmental impact while achieving high selectivity and efficiency in synthesis processes, relevant to the production of compounds with structures similar to "(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide" (Yadav & Sowbna, 2012).

Eigenschaften

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO2/c24-21-11-6-19(7-12-21)16-25-23(26)15-10-18-8-13-22(14-9-18)27-17-20-4-2-1-3-5-20/h1-15H,16-17H2,(H,25,26)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULBFGJSMYNBFX-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729954.png)

![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2729958.png)

![N-(3,4-dichlorophenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2729959.png)

![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2729969.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)